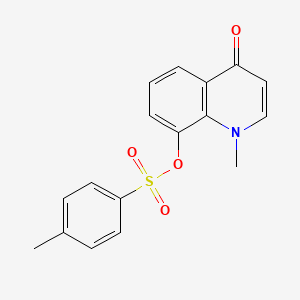
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-4-oxo-1,4-dihydroquinoline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 1-methyl-4-oxo-1,4-dihydroquinoline is dissolved in dichloromethane, followed by the addition of triethylamine. 4-methylbenzenesulfonyl chloride is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinoline derivative and sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Aplicaciones Científicas De Investigación
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
1-Methyl-4-oxo-1,4-dihydroquinolin-8-yl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
2-Methyl-4-oxo-1,4-dihydroquinoline: This compound shares a similar quinoline core but lacks the sulfonate group, resulting in different chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can significantly alter their reactivity and biological activity.
Fluoroquinolones: These are a class of antibiotics that contain a fluorine atom in the quinoline ring, enhancing their antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Número CAS |
927833-22-5 |
|---|---|
Fórmula molecular |
C17H15NO4S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(1-methyl-4-oxoquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H15NO4S/c1-12-6-8-13(9-7-12)23(20,21)22-16-5-3-4-14-15(19)10-11-18(2)17(14)16/h3-11H,1-2H3 |
Clave InChI |
UDJAQAIEDYUUTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N(C=CC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
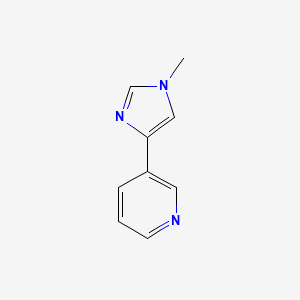
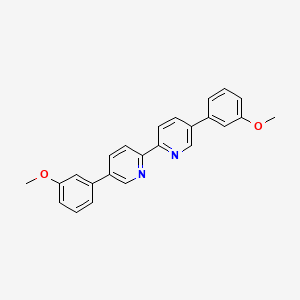
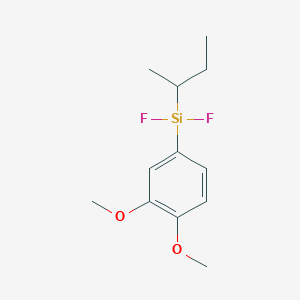

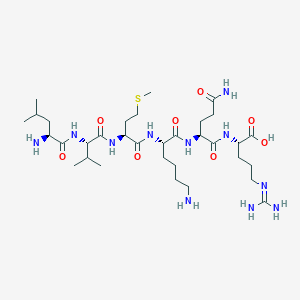
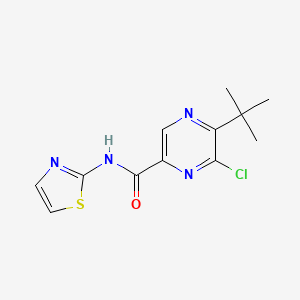
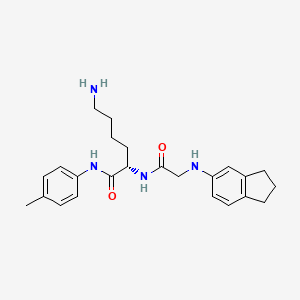
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)

